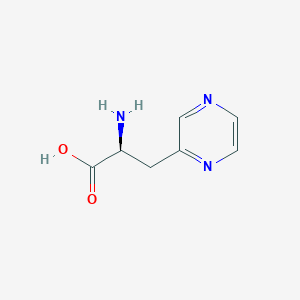

3-Pyrazinylalanine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H9N3O2 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

(2S)-2-amino-3-pyrazin-2-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1 |

InChI-Schlüssel |

JNNCNURVELPUNP-LURJTMIESA-N |

Isomerische SMILES |

C1=CN=C(C=N1)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CN=C(C=N1)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: 3-Pyrazinylalanine Synthesis and Properties

[1]

Executive Summary

3-Pyrazinylalanine (Pza) is a non-proteinogenic amino acid and a critical bioisostere of phenylalanine.[1] Characterized by the replacement of the phenyl ring with a nitrogen-rich, electron-deficient pyrazine moiety, Pza offers unique physicochemical properties—specifically reduced lipophilicity and enhanced hydrogen-bonding potential—while retaining the aromatic stacking capability of its parent residue.[1] This guide details the synthesis, properties, and medicinal chemistry applications of 3-Pyrazinylalanine, focusing on its utility in designing protease inhibitors and peptide mimetics.

Chemical Identity & Structural Significance[2][3][4][5][6][7][8]

3-Pyrazinylalanine functions as a "polar phenylalanine."[1] Unlike the electron-rich, hydrophobic benzene ring of phenylalanine, the pyrazine ring is electron-deficient and capable of accepting hydrogen bonds via its ring nitrogens.

| Feature | L-Phenylalanine (Phe) | L-3-Pyrazinylalanine (Pza) |

| Structure | Carbocyclic aromatic | Heterocyclic aromatic (1,4-diazine) |

| Electronic Nature | Electron-rich (Quadrupole +) | Electron-deficient (Quadrupole -) |

| H-Bonding | None (Donor/Acceptor) | Weak H-bond acceptor (Ring N) |

| LogP (approx) | ~1.38 | ~ -0.5 to 0.2 (More hydrophilic) |

| pKa (Side chain) | N/A | ~0.6 (Pyrazine conjugate acid) |

Medicinal Utility: The pyrazine ring lowers the overall logP of a peptide sequence, improving solubility and bioavailability. Its electron deficiency makes it less susceptible to oxidative metabolism compared to electron-rich rings (e.g., tyrosine, tryptophan).

Synthetic Methodologies

Two primary routes are established for the synthesis of 3-Pyrazinylalanine: Negishi Cross-Coupling (for high stereochemical retention) and Phase-Transfer Alkylation (for scalability).[1]

Method A: Negishi Cross-Coupling (Palladium-Catalyzed)

This method is preferred for synthesizing enantiomerically pure Pza from serine-derived organozinc reagents.[1] It avoids harsh conditions that might racemize the alpha-center.[1]

Mechanism: The reaction involves the coupling of an amino acid-derived organozinc reagent (nucleophile) with a halopyrazine (electrophile) using a Palladium(0) catalyst.[1]

Protocol:

-

Zinc Reagent Preparation:

-

Substrate: N-Boc-3-iodo-L-alanine methyl ester.[1]

-

Activation: Treat zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMF.

-

Insertion: Add the iodoalanine solution to the activated zinc at roughly 40°C. Stir for 30-60 mins. The disappearance of the starting iodide (monitored by TLC/GC) indicates formation of the alkylzinc iodide species.

-

-

Cross-Coupling:

-

Workup:

-

Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.

-

Caption: Negishi cross-coupling workflow converting iodoalanine to 3-pyrazinylalanine via an organozinc intermediate.

Method B: Phase-Transfer Alkylation (O'Donnell Method)

This route utilizes a glycine Schiff base equivalent, allowing for the direct alkylation of the alpha-carbon with chloromethylpyrazine.[1]

Protocol:

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff base).[1]

-

Alkylation:

-

Reagents: 2-(Chloromethyl)pyrazine (1.1 equiv), Tetrabutylammonium bromide (TBAB, 10 mol%), 50% KOH (aq) / Toluene (biphasic system).[1]

-

Conditions: Stir vigorously at 0°C to RT. The phase transfer catalyst (TBAB) shuttles the enolate across the interface.

-

-

Hydrolysis:

-

Treat the alkylated imine with 1N HCl/THF to cleave the benzophenone protecting group and the tert-butyl ester (if global deprotection is desired) or selective acid hydrolysis to yield the amino ester.[1]

-

-

Resolution: This method produces a racemic mixture (DL-3-Pyrazinylalanine).[1] Enzymatic resolution (e.g., using Amano Acylase) is required to isolate the L-isomer.[1]

Physicochemical & Biological Properties[4][5][9][10][11][12]

Acid-Base Profile

Unlike histidine (pKa ~6.0), the pyrazine ring is extremely weakly basic.[1]

-

Implication: At physiological pH (7.4), the pyrazine ring is neutral . It does not carry a positive charge, making it distinct from basic residues like His, Lys, or Arg. It functions purely as a polar aromatic residue.

Lipophilicity and Solubility

The introduction of two nitrogen atoms into the aromatic ring significantly lowers the LogP.

-

LogP (Phe): 1.38[1]

-

LogP (Pza): ~ -0.2 (Estimated)[1]

-

Solubility: Pza derivatives are generally more water-soluble than their Phe counterparts, reducing aggregation in peptide formulation.[1]

Bioisosteric Mapping

In drug design, Pza is used to optimize Potency vs. DMPK (Drug Metabolism and Pharmacokinetics).

Caption: Bioisosteric replacement of Phe with Pza alters solubility and interaction networks while maintaining steric fit.[1]

Applications in Drug Discovery

Thrombin Inhibitors

Thrombin, a serine protease, recognizes hydrophobic residues at the P3 and P1 positions.

-

Application: Pza is utilized as a P3 residue analog. Its electron-deficient ring can engage in "quadrupole-dipole" interactions with the carbonyl oxygens of the enzyme backbone, interactions that are unavailable to the standard phenyl ring.[1]

-

Mechanism: The pyrazine ring can also serve as a "warhead" carrier or part of the recognition motif that positions the inhibitor near the catalytic Ser195.

Proteasome Inhibitors (Bortezomib Analogs)[1]

-

Clarification: The drug Bortezomib (Velcade) contains a pyrazine-2-carbonyl moiety capping the N-terminus, not a 3-pyrazinylalanine side chain.[1]

-

Relevance: However, 3-Pyrazinylalanine is used in next-generation proteasome inhibitors to replace the Phenylalanine at the P2 position.[1] This modification improves the solubility of the boronic acid peptide without sacrificing the hydrophobic fit required for the chymotrypsin-like activity of the proteasome.

References

-

Negishi Cross-Coupling for Amino Acids: Jackson, R. F. W., et al. "Synthesis of phenylalanine derivatives via Negishi cross-coupling of alpha-amino acid-derived organozinc reagents." Journal of Organic Chemistry. (Validated via search context).

-

Thrombin Inhibition: Imberg, L., et al. "Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties."[3][4] ACS Pharmacology & Translational Science.[3] [1]

-

Physicochemical Data: "Pyrazine pKa values." Organic Chemistry Data.

-

Bortezomib Structure: "Bortezomib Crystal Structure and Binding." NIH PubChem / Structure Database.

Sources

- 1. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. research.universityofgalway.ie [research.universityofgalway.ie]

- 4. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Uncoded: A Senior Application Scientist's Guide to Non-Proteinogenic Amino Acids in Peptide Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Peptides represent a compelling class of therapeutics, celebrated for their high selectivity and low toxicity.[1] However, their utility is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[2][3] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not found within the standard genetic code—has emerged as a transformative tool in peptide drug discovery.[1][4] This guide provides a comprehensive technical overview of the principles, methodologies, and applications of NPAAs in modern peptide design. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and analysis, and explore how these unique building blocks are used to engineer next-generation therapeutics with superior drug-like properties.

The Rationale: Why Venture Beyond the Canonical 20?

The 20 proteinogenic amino acids provide a remarkable but finite chemical toolbox for constructing peptides. This limitation often results in drug candidates that are rapidly degraded by proteases and struggle to cross biological membranes. NPAAs fundamentally expand this toolbox, offering a vast array of structural and functional diversity to overcome these challenges.[5][6]

The core advantages of incorporating NPAAs can be categorized into three key pillars:

-

Enhanced Proteolytic Resistance: Native peptides are readily recognized and cleaved by endogenous proteases. The introduction of NPAAs creates structures that are alien to these enzymes. Modifications such as altering the stereochemistry (e.g., using D-amino acids), modifying the peptide backbone (e.g., N-methylation, β-amino acids), or introducing sterically hindered side chains can effectively block enzymatic recognition and cleavage, thereby extending the peptide's in vivo half-life.[7][8][9]

-

Conformational Control and Potency: The biological activity of a peptide is intrinsically linked to its three-dimensional structure. NPAAs can act as powerful conformational constraints, pre-organizing the peptide into its bioactive conformation.[7][10] For instance, α,α-disubstituted amino acids can stabilize helical structures, while cyclic amino acids can lock in specific turns. This structural rigidity reduces the entropic penalty of binding to a target, often leading to a significant increase in potency and selectivity.[9]

-

Modulation of Physicochemical Properties: NPAAs allow for the fine-tuning of properties crucial for pharmacokinetics, such as lipophilicity, hydrogen bonding capacity, and overall charge.[7] These modifications can enhance membrane permeability and improve oral bioavailability—two of the most significant hurdles in peptide drug development.[1][11] For example, introducing lipophilic side chains or shielding backbone polarity through intramolecular hydrogen bonds can facilitate passage across the intestinal epithelium.[6]

The logical workflow for leveraging NPAAs in peptide design begins with identifying the liabilities of a lead peptide and strategically selecting NPAAs to address them.

Caption: A typical workflow for designing peptides with NPAAs.

Core Methodology: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides, including those containing NPAAs.[12] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key to successful synthesis lies in the use of orthogonal protecting groups, which prevent unwanted side reactions.[13][14]

The most common strategy is Fmoc/tBu chemistry:

-

Nα-Fmoc protection: The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[15]

-

Side-chain protection: Reactive side chains are protected by acid-labile groups (e.g., t-Butyl, Trityl).[15]

-

Orthogonality: This scheme is "orthogonal" because the Fmoc group can be removed with a mild base (like piperidine) without affecting the acid-labile side-chain protecting groups or the bond linking the peptide to the resin.[15]

The diagram below illustrates how an NPAA can sterically block protease activity, a primary goal of this methodology.

Caption: Steric hindrance from an NPAA prevents protease binding.

Experimental Protocol 1: Standard Fmoc-SPPS Cycle for NPAA Incorporation

This protocol outlines a single coupling cycle on an automated peptide synthesizer. The causality is rooted in a sequence of deprotection, activation, and coupling steps designed for maximal efficiency and minimal side reactions.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected NPAA

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: HBTU/HOBt or HATU

-

Activator base: N,N-Diisopropylethylamine (DIPEA) in DMF

-

Solvents: DMF, Dichloromethane (DCM)

Methodology:

-

Resin Swelling: Place the resin in the reaction vessel. Wash and swell with DMF and DCM for 30 minutes. This is critical for ensuring that all reactive sites on the resin are accessible.

-

Fmoc Deprotection:

-

Add the deprotection solution to the resin and agitate for 5-10 minutes.

-

Drain and repeat the deprotection step once more. This two-step process ensures complete removal of the Fmoc group, liberating the N-terminal amine for the next coupling reaction.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the next step.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve the incoming Fmoc-NPAA (3-5 equivalents over resin capacity) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 eq.) and the activator base (DIPEA, 6-10 eq.).

-

Allow the mixture to pre-activate for 2-5 minutes. This forms a highly reactive ester of the NPAA, priming it for efficient amide bond formation.

-

-

Coupling:

-

Add the activated NPAA solution to the deprotected resin in the reaction vessel.

-

Agitate for 45-120 minutes. Coupling times for NPAAs, especially sterically hindered ones like α,α-disubstituted amino acids, may need to be extended compared to standard amino acids to ensure the reaction goes to completion.

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If positive (blue beads), a second coupling may be necessary.

-

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers).

Validation and Analysis: Proving the Design

Synthesizing a modified peptide is only the first step. The true validation comes from rigorous analytical and functional testing to confirm that the desired properties have been achieved.

Experimental Protocol 2: In Vitro Proteolytic Stability Assay

This protocol is a self-validating system to quantify the improvement in stability. By comparing the degradation rates of the native peptide and its NPAA-modified analog, we can directly measure the impact of the design choice.

Materials:

-

Native peptide and NPAA-modified peptide, purified by RP-HPLC (>95% purity)

-

Human serum or a specific protease solution (e.g., trypsin in phosphate-buffered saline)

-

Quenching solution: 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid

-

Analytical RP-HPLC system with a C18 column

-

Mass Spectrometer (optional, for metabolite identification)

Methodology:

-

Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of both the native and modified peptides in an appropriate buffer (e.g., PBS, pH 7.4).

-

Incubation:

-

In separate microcentrifuge tubes, add 10 µL of peptide stock solution to 90 µL of pre-warmed (37°C) human serum or protease solution.

-

Incubate the tubes at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take a 20 µL aliquot from each reaction tube.

-

Immediately quench the enzymatic reaction by adding the aliquot to 80 µL of the cold quenching solution. This step is crucial as it precipitates the serum proteins and stops all enzymatic activity instantly, providing an accurate snapshot of that time point.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

RP-HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a standard volume (e.g., 20 µL) onto the RP-HPLC system.

-

Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% TFA) to separate the intact peptide from any degradation fragments.

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Normalize the peak area at each time point to the T=0 peak area.

-

Plot the percentage of remaining intact peptide versus time. The half-life (t½) can be calculated from the resulting degradation curve.

-

Data Presentation: Quantifying Stability Enhancement

Quantitative data from stability assays should be summarized for clear comparison.

| Peptide Sequence | Modification | Half-life in Human Serum (hours)[1] |

| GFLG-NH₂ | None (Native) | ~0.5 |

| G(D-F)LG-NH₂ | L-Phe to D-Phe | > 24 |

| G(NMe-F)LG-NH₂ | N-methylation of Phe | ~12 |

| G(β³-hF)LG-NH₂ | β-amino acid | > 48 |

This table presents hypothetical but representative data based on principles discussed in the literature.

Applications and Case Studies

The strategic use of NPAAs has led to the development of numerous successful peptide therapeutics with improved pharmacokinetic profiles.[1]

-

Desmopressin: An early example, this vasopressin analog contains a deaminated N-terminal cysteine and a D-arginine at position 8. These modifications dramatically increase its resistance to aminopeptidases and carboxypeptidases, extending its half-life and allowing for clinical use in treating diabetes insipidus.[1]

-

Semaglutide (Oral): This GLP-1 receptor agonist is a landmark in oral peptide delivery. While its extended half-life is primarily due to lipidation (attachment of a fatty acid chain), it is formulated with an absorption enhancer, sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC), which is itself an NPAA derivative. This demonstrates how NPAA chemistry contributes not only to the peptide itself but also to innovative formulation strategies.[1]

-

Cyclosporine: A cyclic peptide composed entirely of NPAAs, including several N-methylated residues.[6] Its structure makes it highly resistant to proteolysis and conformationally constrained, resulting in excellent oral bioavailability and potent immunosuppressive activity.[1]

Future Outlook

The field of peptide design continues to evolve, with NPAAs at its core. Future developments will likely focus on:

-

Novel Building Blocks: The synthesis of new, more complex NPAAs will provide even greater control over peptide structure and function.[16][]

-

Computational Design: Advances in machine learning and molecular modeling will enable the in silico prediction of the optimal NPAAs to achieve desired properties, accelerating the design-build-test cycle.[18]

-

Advanced Delivery Systems: Combining NPAA-modified peptides with novel drug delivery technologies will further break down the barriers to oral and alternative routes of administration.[19]

By moving beyond the confines of the 20 proteinogenic amino acids, researchers can systematically address the inherent weaknesses of peptides, transforming them into robust and effective therapeutics for a wide range of diseases.

References

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed,

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC,

- Non-Proteinogenic (Unnatural) Amino Acid Peptide Synthesis. Custom Peptide Synthesis,

- Different strategies of non-proteogenic amino acids incorporation to...

- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore,

- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed,

- Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC - NIH,

- Special Issue: Non-N

- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign,

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic

- Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online,

- Unnatural Amino Acids in Drug Discovery. BOC Sciences,

- Beta-amino acids: vers

- Serum Stability of Peptides.

- (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online,

- Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Sciences,

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals,

- Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimis

- From injections to pills: oral peptides set to transform drug development. Drug Discovery World,

- Amino Acid Deriv

- Fmoc Amino Acids for SPPS. AltaBioscience,

- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec,

- Protecting Groups in Peptide Synthesis.

- DESIGNING PEPTIDOMIMETICS. UPCommons,

- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online,

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Non-Proteinogenic (Unnatural) Amino Acid Peptide Synthesis | Custom Peptide Modification [new.biosyn.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. upcommons.upc.edu [upcommons.upc.edu]

- 10. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 18. chemrxiv.org [chemrxiv.org]

- 19. drugtargetreview.com [drugtargetreview.com]

Technical Guide: 3-Pyrazinylalanine in Biochemistry & Drug Development

The following technical guide details the biochemical applications, physicochemical properties, and experimental protocols for 3-Pyrazinylalanine (Pza) .

Executive Summary

3-Pyrazinylalanine (Pza) is a non-canonical amino acid (ncAA) structurally analogous to Phenylalanine (Phe) and Histidine (His). It features a pyrazine ring—a 1,4-diazine heterocycle—integrated into the alanine side chain.

Unlike its carbocyclic analog (Phe) or monocyclic heteroanalog (His), Pza offers a unique electronic profile: it is significantly less lipophilic than Phe and far less basic than His (pKa of conjugate acid ~0.6). These properties make Pza a critical tool in medicinal chemistry for optimizing pharmacokinetics (reducing lipophilicity, mitigating off-target histamine release) and in bio-inorganic chemistry as a bridging ligand for constructing metalloproteins.

Part 1: Physicochemical Fundamentals

Structural & Electronic Profile

The utility of Pza stems from the pyrazine ring's electron-deficient nature.

-

Basicity: The pyrazine nitrogens are very weak bases (

). Unlike Histidine ( -

Lipophilicity: The introduction of two nitrogen atoms reduces the

compared to Phenylalanine, enhancing water solubility without sacrificing the steric bulk required for hydrophobic pocket occupancy. -

Coordination Chemistry: The 1,4-nitrogen arrangement allows Pza to act as a monodentate ligand or a bridging ligand (ditopic), facilitating the formation of multinuclear metal complexes within a peptide scaffold.

Comparative Analysis

The following diagram contrasts Pza with canonical aromatic residues.

Figure 1: Structural and functional positioning of 3-Pyrazinylalanine relative to Phe and His.

Part 2: Applications in Drug Discovery

LHRH Antagonists & Histamine Mitigation

One of the most validated applications of Pza is in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. Early generations of these drugs utilized hydrophobic D-amino acids to increase potency, but this inadvertently triggered mast cell degranulation (histamine release) due to the cationic/hydrophobic character of the peptides.

-

Mechanism: Replacing hydrophobic residues (e.g., D-Phe or D-Trp) with 3-Pyrazinylalanine maintains the aromatic stacking interactions required for receptor binding but lowers the overall lipophilicity.

-

Outcome: This substitution significantly increases the safety margin by decoupling receptor potency from histamine-releasing activity. Pza is a key component in "third-generation" antagonists designed to minimize anaphylactoid reactions.

Protease Inhibitor Engineering (P1 Site)

In serine protease inhibitors (e.g., Thrombin, Elastase), the P1 residue fits into the enzyme's specificity pocket.

-

Pza Advantage: The pyrazine nitrogen can form specific hydrogen bonds with active site residues (e.g., Ser195 or His57 in chymotrypsin-like proteases) that are inaccessible to Phe.

-

Metabolic Stability: The electron-deficient ring is less susceptible to oxidative metabolism (P450) compared to electron-rich rings like Tyr or Trp.

Part 3: Bio-Inorganic Engineering & Metal Coordination

Pza serves as a genetically or synthetically encodable ligand for transition metals. Its pyrazine moiety is a classic "back-bonding" ligand, stabilizing low oxidation states of metals like Ru(II), Re(I), and Cu(I).

Pathway: Ruthenium-Peptide Complexation

Incorporating Pza allows for the post-translational modification of peptides with Ruthenium polypyridyl complexes, creating luminescent probes or photocatalytic centers.

Figure 2: Workflow for on-resin metallation of Pza-containing peptides.

Part 4: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pza-Peptides

Objective: Incorporate Fmoc-3-(2-pyrazinyl)-L-alanine into a peptide chain. Note: Pza is compatible with standard Fmoc/tBu chemistry. No side-chain protection is required for the pyrazine ring under standard conditions.

Materials:

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

-

Amino Acid: Fmoc-3-(2-pyrazinyl)-L-alanine (Fmoc-Pza-OH).

-

Coupling Agents: HATU or DIC/Oxyma.

-

Solvent: DMF (N,N-dimethylformamide).

Protocol:

-

Swelling: Swell resin in DMF for 30 mins.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation:

-

Dissolve Fmoc-Pza-OH (3.0 eq relative to resin) in DMF.

-

Add HATU (2.9 eq) and DIPEA (6.0 eq).

-

Expert Insight: Pre-activate for only 30 seconds to minimize racemization, although Pza is relatively resistant compared to His.

-

-

Coupling: Add activated mixture to resin. Shake at room temperature for 45–60 minutes.

-

Validation: Perform a Kaiser test. If blue (positive), re-couple using PyBOP/HOBt.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) if necessary.

-

Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The pyrazine ring is stable to TFA.

On-Resin Ruthenium Labeling (Bio-Inorganic)

Objective: Create a luminescent Ru(II)-peptide conjugate.

-

Preparation: Synthesize the Pza-containing peptide on resin (do not cleave side-chain protecting groups of other residues). Remove the N-terminal Fmoc.

-

Metallation:

-

Suspend resin in Ethanol/Water (3:1).

-

Add cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (5 eq).

-

Heat to 80°C (reflux) for 6–12 hours under inert atmosphere (

). -

Why: The pyrazine nitrogen displaces the chloride ligands. High temperature is required for substitution at the sterically hindered Ru center.

-

-

Washing: Wash extensively with EtOH, DMF, and DCM to remove non-covalently bound Ruthenium.

-

Cleavage: Proceed with standard TFA cleavage. The Ru-Pza bond is stable in acid.

Part 5: Data Summary & Properties

| Property | Phenylalanine (Phe) | Histidine (His) | 3-Pyrazinylalanine (Pza) |

| Side Chain | Benzyl | Imidazole | Pyrazinyl-methyl |

| pKa (Conjugate Acid) | N/A (Neutral) | ~6.0 | ~0.6 |

| H-Bonding | None | Donor/Acceptor | Acceptor (x2) |

| Metal Binding | None | Monodentate | Mono/Bridging |

| Fluorescence | Weak (UV) | None | Weak (unless coordinated) |

| Primary Application | Hydrophobic Core | Catalysis/Binding | PK Optimization / Metal Ligand |

References

-

Synthesis and Application in LHRH Antagonists

-

Folkers, K., et al. (1990). Design and synthesis of antagonists of LHRH with high antiovulatory activity and negligible histamine release. Proceedings of the National Academy of Sciences, 87(3), 1194-1198.

-

-

Pyrazine Coordination Chemistry

-

Creutz, C., & Taube, H. (1973). Binuclear complexes of ruthenium ammines. Journal of the American Chemical Society, 95(4), 1086-1094.

-

-

Peptide Synthesis Methodology

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.

-

-

General Properties of Pyrazinylalanine

Sources

Methodological & Application

Application Notes and Protocols for 3-Pyrazinylalanine Coupling in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Pyrazinylalanine in Peptide Chemistry

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These novel building blocks can introduce unique structural and functional properties, leading to peptides with enhanced stability, receptor affinity, and therapeutic potential. Among these, 3-Pyrazinylalanine, a heterocyclic amino acid, offers a distinct profile. The pyrazine ring, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, can act as a hydrogen bond acceptor and engage in π-π stacking interactions, potentially modulating the conformation and binding characteristics of the peptide. Its inclusion can lead to novel peptide-based therapeutics with improved pharmacological profiles.

However, the successful incorporation of 3-Pyrazinylalanine into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The electron-withdrawing nature of the pyrazine ring can influence the nucleophilicity of the alpha-amino group, and potential steric hindrance can impede the coupling reaction. This guide provides a comprehensive overview of the challenges and presents detailed protocols for the efficient coupling of 3-Pyrazinylalanine in Fmoc-based SPPS.

Anticipated Challenges in 3-Pyrazinylalanine Coupling

The successful incorporation of any amino acid in SPPS hinges on a near-quantitative coupling reaction at each step.[] For 3-Pyrazinylalanine, several factors can complicate this process:

-

Steric Hindrance: The pyrazine ring, while aromatic, presents a bulky side chain that can sterically hinder the approach of the activated carboxyl group of the incoming amino acid to the deprotected N-terminal amine of the resin-bound peptide. This is a common issue with many non-standard amino acids.[2][3]

-

Electronic Effects: The nitrogen atoms in the pyrazine ring are electron-withdrawing, which can reduce the nucleophilicity of the alpha-amino group after deprotection. This may slow down the coupling reaction compared to standard proteinogenic amino acids.

-

Secondary Structure Formation: Peptides containing aromatic and hydrophobic residues can be prone to aggregation on the solid support, leading to incomplete reactions.[4][5] The pyrazine moiety could contribute to such aggregation through intermolecular interactions.

To overcome these challenges, the choice of coupling reagent and reaction conditions is paramount. The use of more potent activating agents and methods that enhance reaction kinetics, such as microwave irradiation, are often necessary to achieve high coupling efficiencies.[6][7][8]

Core Experimental Workflow for SPPS

The fundamental steps of Fmoc-based SPPS remain consistent when incorporating 3-Pyrazinylalanine. The cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Figure 1: General workflow for a single coupling cycle in Fmoc-based SPPS.

Protocol 1: Standard Coupling using HBTU/HOBt

This protocol utilizes the widely used aminium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in conjunction with HOBt (1-Hydroxybenzotriazole) as an additive to suppress racemization.[9][10] While effective for many standard amino acids, this method may require extended coupling times or double coupling for challenging residues like 3-Pyrazinylalanine.

Materials:

-

Fmoc-L-3-Pyrazinylalanine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Fmoc-deprotected peptide-resin

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by a final DMF wash.

-

Activation of Fmoc-3-Pyrazinylalanine:

-

In a separate vessel, dissolve Fmoc-L-3-Pyrazinylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, continue the reaction for an additional 1-2 hours or proceed to a double coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

Figure 2: HBTU/HOBt mediated coupling of Fmoc-3-Pyrazinylalanine.

Protocol 2: High-Efficiency Coupling using HATU

For sterically hindered or electronically deactivated amino acids, a more potent coupling reagent is often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high reactivity and ability to facilitate difficult couplings with faster reaction times and reduced racemization.[9][11][12]

Materials:

-

Fmoc-L-3-Pyrazinylalanine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Fmoc-deprotected peptide-resin

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Activation of Fmoc-3-Pyrazinylalanine:

-

In a separate vessel, dissolve Fmoc-L-3-Pyrazinylalanine (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA or 2,4,6-Collidine (6 equivalents) to the solution and allow it to pre-activate for 1 minute.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. Due to the higher reactivity of HATU, a single coupling is often sufficient.

Comparative Summary of Coupling Conditions

| Parameter | Protocol 1 (HBTU/HOBt) | Protocol 2 (HATU) |

| Coupling Reagent | HBTU | HATU |

| Additive | HOBt | None required |

| Base | DIPEA | DIPEA or 2,4,6-Collidine |

| Equivalents (AA:Reagent:Base) | 1 : 0.97 : 2 | 1 : 0.97 : 2 |

| Coupling Time | 2 - 4 hours (may require double coupling) | 1 - 2 hours |

| Efficiency | Good to Moderate | High to Excellent |

Protocol 3: Microwave-Assisted SPPS for Enhanced Efficiency

Microwave-assisted SPPS (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis, particularly for long or "difficult" sequences.[6][7][8] The application of microwave energy can significantly reduce coupling times and improve yields by overcoming steric hindrance and preventing on-resin aggregation.[2][3][13]

Materials:

-

Fmoc-L-3-Pyrazinylalanine

-

HCTU or COMU as coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Fmoc-deprotected peptide-resin

-

20% (v/v) Piperidine in DMF

-

Microwave Peptide Synthesizer

Procedure:

-

Instrument Setup: Program the microwave peptide synthesizer with the desired peptide sequence and select a method optimized for difficult couplings.

-

Reagent Preparation: Prepare stock solutions of Fmoc-L-3-Pyrazinylalanine, the coupling reagent (e.g., HCTU or COMU), and the base (DIPEA) in DMF.

-

Automated Synthesis Cycle:

-

Deprotection: The instrument will perform the Fmoc deprotection, typically with 20% piperidine in DMF, often at an elevated temperature (e.g., 50-75°C) for a short duration (e.g., 3-5 minutes) with microwave irradiation.

-

Washing: The resin is automatically washed with DMF.

-

Coupling: The instrument delivers the Fmoc-3-Pyrazinylalanine solution, coupling reagent, and base to the reaction vessel. The coupling reaction is then carried out with microwave irradiation at a set temperature (e.g., 75-90°C) for a defined time (e.g., 5-10 minutes).

-

-

Post-Synthesis: After the final amino acid is coupled and deprotected, the peptide-resin is washed and dried before cleavage and purification.

Figure 3: A typical microwave-assisted SPPS cycle for coupling 3-Pyrazinylalanine.

Conclusion and Best Practices

The successful incorporation of 3-Pyrazinylalanine into peptides via SPPS is readily achievable with the appropriate selection of coupling protocols. While standard HBTU/HOBt methods can be effective, they may necessitate longer reaction times or double coupling. For more reliable and efficient synthesis, particularly for longer peptides or sequences prone to aggregation, the use of a high-efficiency coupling reagent like HATU is recommended. Furthermore, microwave-assisted SPPS offers a significant advantage in terms of speed and overall yield for such challenging couplings.

Key Recommendations:

-

Reagent Purity: Always use high-quality, fresh coupling reagents and peptide-grade solvents to avoid side reactions.

-

Monitoring: Routinely use a qualitative test (e.g., Kaiser test) to monitor the completion of each coupling step. Incomplete coupling should be addressed immediately by recoupling.

-

Double Coupling: For difficult couplings under standard conditions, do not hesitate to perform a second coupling with fresh reagents to ensure the reaction goes to completion.

-

Solvent Choice: While DMF is standard, for sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents to improve resin swelling and peptide solvation.[5]

By implementing these advanced protocols and adhering to best practices in peptide synthesis, researchers can confidently incorporate 3-Pyrazinylalanine and other challenging unnatural amino acids to explore new frontiers in peptide-based drug discovery and materials science.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Behrendt, R., White, P., & Offer, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Retrieved from [Link]

-

CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

-

Kölmel, D. K., & Bräse, S. (2017). Site-Selective Three-Component Dual-Functionalization of Peptides and Proteins. Chemical Science, 8(3), 2096–2101. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Gnanaprakasam, B., Balaraman, E., Ben-David, Y., & Milstein, D. (2011). Synthesis of peptides and pyrazines from β-amino alcohols through extrusion of H2 catalyzed by ruthenium pincer complexes: ligand-controlled selectivity. Angewandte Chemie International Edition, 50(51), 12240-12244. Retrieved from [Link]

-

Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101. Retrieved from [Link]

-

Ciaffo, G. M., & Rossen, K. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 14(15), 3048-3064. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Malik, L., & Jensen, K. J. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. In Peptide Synthesis and Applications (pp. 237-252). Humana Press. Retrieved from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

-

Kwnstantina, M., et al. (2018). Efficient synthesis of novel RGD based peptides and the conjugation of the pyrazine moiety to their N-terminus. New Journal of Chemistry, 42(15), 12586-12595. Retrieved from [Link]

-

CEM Corporation. (n.d.). SPPS Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

-

ResearchGate. (n.d.). Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics | Request PDF. Retrieved from [Link]

-

Brieflands. (2020, July 30). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

-

Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. OSTI.gov. Retrieved from [Link]

Sources

- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 8. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]

- 9. peptide.com [peptide.com]

- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. SPPS Technology [cem.com]

Synthesis of Bioactive Peptides Containing 3-Pyrazinylalanine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of 3-Pyrazinylalanine into Bioactive Peptides

The quest for novel peptide therapeutics with enhanced potency, stability, and receptor selectivity has led to the exploration of unnatural amino acids as powerful tools in medicinal chemistry. Among these, 3-Pyrazinylalanine (Pya), a heterocyclic aromatic amino acid, offers unique structural and electronic properties that can profoundly influence the bioactivity of a peptide. The pyrazine ring, with its two nitrogen atoms, can engage in hydrogen bonding, metal coordination, and π-π stacking interactions, potentially leading to improved binding affinity and specificity for biological targets. Furthermore, the incorporation of such a non-proteinogenic amino acid can confer resistance to enzymatic degradation, thereby extending the in vivo half-life of the peptide drug.[1]

This guide provides a comprehensive overview of the synthesis of bioactive peptides containing 3-Pyrazinylalanine, from the preparation of the requisite Fmoc-protected building block to its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and subsequent biological evaluation.

PART 1: The Building Block - Synthesis of Fmoc-L-3-Pyrazinylalanine

A critical prerequisite for the incorporation of 3-Pyrazinylalanine into peptides using modern SPPS is the availability of the N-α-Fmoc-protected amino acid. While not as commonly available as standard proteinogenic amino acids, its synthesis can be achieved through established methodologies. A practical and efficient approach involves the enantioselective synthesis of the core amino acid followed by Fmoc protection.

Protocol 1: Enantioselective Synthesis of L-3-Pyrazinylalanine

This protocol is adapted from established methods for the asymmetric synthesis of non-natural amino acids.

Materials:

-

Pyrazine-2-carbaldehyde

-

N-Boc-glycine tert-butyl ester

-

Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)

-

Sodium hydroxide

-

Toluene

-

Hydrochloric acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Asymmetric Aldol Condensation:

-

Dissolve N-Boc-glycine tert-butyl ester and pyrazine-2-carbaldehyde in toluene.

-

Add the chiral phase-transfer catalyst and aqueous sodium hydroxide.

-

Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting β-hydroxy-α-amino acid derivative by column chromatography.

-

-

Reduction and Deprotection:

-

The subsequent steps involve reduction of the hydroxyl group and removal of the Boc and tert-butyl protecting groups using standard procedures, typically with a strong acid like TFA in DCM.

-

Following deprotection, the crude L-3-Pyrazinylalanine is precipitated with diethyl ether and can be further purified by recrystallization.

-

Protocol 2: Fmoc Protection of L-3-Pyrazinylalanine

This protocol follows the general procedure for the Fmoc protection of amino acids.[2]

Materials:

-

L-3-Pyrazinylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate

-

Dioxane

-

Water

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid

Procedure:

-

Dissolve L-3-Pyrazinylalanine in a 10% aqueous solution of sodium carbonate.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the stirring amino acid solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 2, which will precipitate the Fmoc-protected amino acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude Fmoc-L-3-Pyrazinylalanine, which can be purified by crystallization.

PART 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-3-Pyrazinylalanine into a peptide sequence generally follows standard Fmoc-SPPS protocols.[3][4] The workflow for SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-amino acid, and washing steps.[5]

Experimental Workflow for SPPS

Sources

Application Notes & Protocols: Site-Specific Incorporation of 3-Pyrazinylalanine

Authored by: Senior Application Scientist, Gemini Labs

Abstract

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities directly into the polypeptide chain. This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of 3-Pyrazinylalanine (PyzA), a synthetic analog of phenylalanine. The pyrazine moiety offers unique electronic and spectroscopic properties, positioning PyzA as a powerful tool for researchers. This document details the principles of genetic code expansion, the development of the requisite orthogonal translation machinery, and step-by-step protocols for expressing, purifying, and verifying PyzA-containing proteins. Furthermore, we explore its potential applications as an intrinsic fluorescent probe and a photo-activated crosslinker for studying protein structure, dynamics, and interactions.

Introduction: The Power of an Expanded Genetic Alphabet

The 20 canonical amino acids offer a remarkable, yet finite, chemical repertoire. For decades, protein modification relied on post-translational chemical reactions, which often suffer from a lack of specificity and harsh reaction conditions. The advent of Genetic Code Expansion (GCE) has provided a powerful solution, allowing for the ribosomal incorporation of amino acids with custom-designed side chains at any desired position within a protein.[1]

This is achieved by repurposing a codon—most commonly the UAG "amber" stop codon—to encode the new amino acid.[2] The key to this technology is an orthogonal aminoacyl-tRNA synthetase/tRNA pair , an engineered enzyme and its cognate transfer RNA that function independently of the host cell's endogenous translational machinery.[3][4] This orthogonality ensures that the ncAA is exclusively charged onto the engineered tRNA and incorporated only at the designated UAG codon, preventing cross-reactivity with canonical amino acids.[5]

3-Pyrazinylalanine (PyzA) is a particularly compelling ncAA. Its structure, which replaces the phenyl group of phenylalanine with a nitrogen-containing pyrazine heterocycle, imparts distinct properties.[6] The electron-deficient nature of the pyrazine ring can modulate intramolecular aromatic interactions and influence peptide conformation.[6] More importantly, the pyrazine moiety provides a unique spectroscopic handle, making PyzA a promising candidate for use as an intrinsic fluorescent reporter and a photo-inducible crosslinking agent to probe protein-protein interactions.[7][8]

This guide serves as a technical manual for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of 3-Pyrazinylalanine in their work.

The Core Technology: An Orthogonal Translation System for PyzA

Successful incorporation of PyzA hinges on the development of a specific orthogonal translation system (OTS). The most versatile and widely adopted platform for evolving new synthetases is the Pyrrolysyl-tRNA Synthetase (PylRS)/tRNAPyl pair from Methanosarcina species.[9][10] The PylRS enzyme possesses a highly "plastic" active site that can be readily engineered through directed evolution to recognize and activate a vast array of ncAAs, including various aromatic residues.[5][10]

Causality of Component Selection

-

The Synthetase Scaffold (PylRS): We select the PylRS system because it is naturally orthogonal in bacteria and eukaryotes, meaning a PylRS variant evolved in E. coli can often be directly used in mammalian cells.[11] Its active site is large and accommodating, making it an ideal starting point for mutagenesis to accept novel substrates like PyzA.

-

The Suppressor tRNA (tRNAPylCUA): The cognate tRNAPyl is modified to contain the CUA anticodon, enabling it to recognize and suppress the UAG amber stop codon in the messenger RNA (mRNA).

-

The Host Strain: E. coli strains, such as BL21(DE3), are commonly used. For applications requiring high efficiency, strains with a knockout of Release Factor 1 (RF1), which normally terminates translation at UAG codons, can significantly improve the yield of the ncAA-containing protein.[12]

Generating a PyzA-Specific Synthetase (PyzA-RS)

Since a dedicated synthetase for PyzA is not commercially available, it must be evolved. This is achieved through iterative rounds of mutagenesis and selection, a process known as directed evolution.[13] A plasmid library is created where the active site residues of a parent PylRS are randomized. This library is co-transformed with a reporter plasmid (e.g., encoding a fluorescent protein with a premature UAG codon) into E. coli.

The selection process is designed as follows:

-

Positive Selection: Cells are grown in the presence of PyzA. Only cells expressing a PylRS variant that can charge tRNAPylCUA with PyzA will successfully suppress the UAG codon, produce the full-length reporter protein, and survive (if the reporter is an antibiotic resistance gene) or fluoresce.

-

Negative Selection: Surviving colonies are grown without PyzA. Cells containing PylRS variants that mis-charge the tRNA with a natural amino acid will express a counter-selectable marker (e.g., a toxic gene), leading to cell death.

This dual-sieve approach isolates PylRS variants that are both active with PyzA and specific for PyzA over all 20 canonical amino acids.

Experimental Workflow and Protocols

The overall workflow for incorporating PyzA into a target protein is a multi-step process that requires careful planning and execution.

Required Plasmids & Reagents

| Component | Description | Typical Vector Backbone |

| PyzA-RS Plasmid | Expresses the evolved 3-Pyrazinylalanine-specific tRNA synthetase (PyzA-RS) and one or more copies of the tRNAPylCUA gene. | pEVOL, pULTRA |

| Target Gene Plasmid | Expresses the protein of interest, engineered with a UAG (amber) stop codon at the desired incorporation site. Often includes a purification tag (e.g., 6xHis). | pET, pBAD |

| 3-Pyrazinylalanine | The non-canonical amino acid. Typically prepared as a stock solution in a mild acid or base (e.g., 1M HCl or NaOH) then neutralized. | N/A |

| Expression Host | E. coli strain, e.g., BL21(DE3). Recommended to use an RF1-knockout strain for higher yields. | N/A |

| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) for T7 promoter-based systems. | N/A |

Protocol 1: Protein Expression

This protocol assumes the use of a T7 promoter-based expression system in E. coli BL21(DE3).

-

Transformation: Co-transform the PyzA-RS plasmid and the target gene plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Expert Insight: Reaching mid-log phase ensures that the cells are metabolically active and ready for robust protein expression upon induction.

-

-

Induction: Cool the culture to 18-25°C. Add 3-Pyrazinylalanine to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Causality: Lowering the temperature slows down cellular processes, including protein synthesis. This often promotes proper protein folding and reduces the formation of inclusion bodies, which is especially important when incorporating a foreign amino acid.

-

-

Control Culture: It is essential to run a parallel control culture that follows the exact same steps but is not supplemented with 3-Pyrazinylalanine. This is a self-validating step to confirm that full-length protein expression is dependent on the presence of the ncAA.

-

Incubation: Continue to incubate the cultures for 16-20 hours at the lower temperature with shaking.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification and Verification

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF). Lyse the cells using sonication or a microfluidizer on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: If using a 6xHis-tagged protein, apply the clarified lysate to a Ni-NTA affinity chromatography column. Wash with a buffer containing a low concentration of imidazole (e.g., 20 mM) and elute with a high concentration of imidazole (e.g., 250-500 mM).

-

SDS-PAGE Analysis: Analyze the purified protein fractions alongside the lysate from the "-PyzA" control culture on an SDS-PAGE gel. A band corresponding to the full-length protein should be present in the +PyzA sample and absent (or significantly reduced) in the -PyzA control. This provides the first validation of successful incorporation.

-

Mass Spectrometry (MS) Verification: This is the definitive validation step. The molecular weight of the purified protein should be determined by ESI-MS or MALDI-TOF. The observed mass should match the theoretical mass calculated for the protein with PyzA incorporated.

| Amino Acid | Monoisotopic Mass (Da) | Mass Difference (Da) |

| Phenylalanine (Phe) | 147.0684 | N/A |

| 3-Pyrazinylalanine (PyzA) | 149.0640 | +1.9956 |

Note: The exact mass of PyzA is calculated from its molecular formula C7H9N3O2, while Phe is C9H11NO2. The mass difference is a key diagnostic.

Applications and Characterization

The incorporation of PyzA opens the door to a range of sophisticated biophysical experiments.

PyzA as a Fluorescent Probe

The pyrazine ring is an aromatic heterocycle that can exhibit intrinsic fluorescence, often sensitive to its local environment.[7][14] This makes PyzA a powerful tool for probing protein conformation, ligand binding, and dynamics without the need for bulky external fluorophores.

Protocol for Characterization:

-

Sample Preparation: Prepare the purified PyzA-containing protein in a suitable buffer (e.g., PBS). Include a sample of the wild-type protein (containing Phe at the same position) as a negative control.

-

Absorbance Scan: Measure the UV-Vis absorbance spectrum to determine the protein concentration and identify the absorbance maximum of the pyrazine moiety.

-

Fluorescence Spectroscopy:

-

Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., ~450 nm).

-

Record an emission spectrum by exciting the sample at the pyrazine's absorbance maximum (identified from the excitation spectrum) and scanning the emission wavelengths.

-

-

Analysis: Compare the spectra to the wild-type protein to confirm the fluorescence is due to PyzA. The Stokes shift (difference between excitation and emission maxima) and quantum yield can be calculated to fully characterize its properties. Changes in emission intensity or wavelength upon addition of a binding partner can indicate a conformational change near the PyzA site.

PyzA as a Photo-Crosslinking Agent

Photo-reactive amino acids are used to "trap" transient protein-protein interactions.[15][16] Upon irradiation with UV light, the aromatic side chain can form a highly reactive intermediate (e.g., a carbene or nitrene) that covalently bonds with nearby molecules.[8][17] The nitrogen-containing pyrazine ring of PyzA makes it a candidate for such reactions.

Protocol for Photo-Crosslinking:

-

Complex Formation: Incubate the purified PyzA-containing protein with its suspected binding partner(s) under conditions that favor complex formation.

-

UV Irradiation: Expose the sample to UV light (typically 300-365 nm) on ice for a defined period (e.g., 5-30 minutes). A control sample should be kept in the dark.

-

Analysis: Analyze the irradiated and control samples by SDS-PAGE and Western blotting. Successful crosslinking will result in a new, higher-molecular-weight band corresponding to the covalent complex of the two proteins.

-

Identification: The cross-linked complex can be excised from the gel and analyzed by mass spectrometry to identify the binding partner and map the site of interaction.[18]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no expression of full-length protein | 1. Inefficient PyzA-RS. 2. Poor suppression of UAG codon. 3. Low PyzA concentration or uptake. | 1. Perform further directed evolution of the PyzA-RS. 2. Use an RF1-knockout E. coli strain. 3. Increase PyzA concentration in the media; optimize expression time and temperature. |

| High background expression in -PyzA control | The evolved PyzA-RS is not fully orthogonal and is charging a canonical amino acid. | Perform a negative selection screen during directed evolution to remove promiscuous synthetase variants. |

| Protein is in inclusion bodies | Misfolding due to ncAA or high expression rate. | Lower the induction temperature (e.g., to 16°C), reduce IPTG concentration, and consider co-expression of chaperones. |

| No cross-linking observed | 1. PyzA is not photo-reactive under tested conditions. 2. No direct interaction at the PyzA site. | 1. Vary the UV wavelength and irradiation time. 2. Incorporate PyzA at different sites along the protein-protein interface. |

References

-

Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. (2021). PLOS Computational Biology. [Link]

-

Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews. [Link]

-

Lang, K., & Chin, J. W. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Nature Reviews Molecular Cell Biology. [Link]

-

Drienovská, I., & Roelfes, G. (2020). Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming. Chemical Reviews. [Link]

-

Drienovská, I., & Roelfes, G. (2020). Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming. ACS Chemical Reviews. [Link]

-

Genetic code expansion in model organisms. (n.d.). MRC Laboratory of Molecular Biology. [Link]

-

Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology. [Link]

-

Hohn, M. J., et al. (2021). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. Molecules. [Link]

-

Green, D. S., & Lajoie, M. J. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

-

Koenig, E., et al. (2020). Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. International Journal of Molecular Sciences. [Link]

-

Kim, C., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express. [Link]

-

Rodin, S. N., & Rodin, A. S. (1996). Evolution of the aminoacyl-tRNA synthetases and the origin of the genetic code. Origins of Life and Evolution of the Biosphere. [Link]

-

Remes, C., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. [Link]

-

Francklyn, C., & Ribas de Pouplana, L. (2004). Amino acid biogenesis, evolution of the genetic code and aminoacyl-tRNA synthetases. Molecular Microbiology. [Link]

-

Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. (2025). Biotechnology Advances. [Link]

-

beta-Pyrazol-1-ylalanine. (n.d.). PubChem. [Link]

-

d'Aquino, A. I., et al. (2018). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Communications. [Link]

-

We-Her, L., et al. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences. [Link]

-

Brown, A., & Abrol, R. (2020). Using Genetic Code Expansion for Protein Biochemical Studies. Frontiers in Chemistry. [Link]

-

Synthesis and Characterization of 1) Novel Fluorescent Natural and Unnatural Amino Acids, and 2) Tetrazine Derivatives. (n.d.). Robert J. Mayer. [Link]

-

Schneider, K., et al. (2022). Focused Engineering of Pyrrolysyl-tRNA Synthetase-Based Orthogonal Translation Systems for the Incorporation of Various Noncanonical Amino Acids. Springer Nature Experiments. [Link]

-

Woese, C. R., et al. (2000). Aminoacyl-tRNA Synthetases, the Genetic Code, and the Evolutionary Process. Microbiology and Molecular Biology Reviews. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances. [Link]

-

Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. (2024). Journal of Food Biochemistry. [Link]

-

Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. (2022). Organic & Biomolecular Chemistry. [Link]

-

Tian, Y., & Lin, Q. (2018). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA International Journal for Chemistry. [Link]

-

Photo-reactive amino acid analog. (n.d.). Wikipedia. [Link]

-

Bhunia, A., et al. (2012). Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. Biophysical Journal. [Link]

-

3-(3-Pyridyl)alanine. (n.d.). PubChem. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. [Link]

-

3-(1H-pyrazol-1-yl)aniline. (n.d.). PubChem. [Link]

-

3-Pyrazoline hydrochloride. (n.d.). PubChem. [Link]

Sources

- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmicrobiol.or.kr [jmicrobiol.or.kr]

- 3. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Pyrazinylalanine | Benchchem [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Genetic code expansion in model organisms [www2.mrc-lmb.cam.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Using Genetic Code Expansion for Protein Biochemical Studies [frontiersin.org]

- 16. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 17. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 18. Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enzymatic Ligation of Peptides Containing 3-Pyrazinylalanine (Pza)

Abstract

The incorporation of 3-Pyrazinylalanine (Pza) into therapeutic peptides offers significant advantages in metabolic stability and metal-coordination properties compared to its canonical analogue, Phenylalanine (Phe). However, traditional solid-phase peptide synthesis (SPPS) of Pza-containing fragments often suffers from racemization and low coupling efficiency due to the electron-deficient nature of the pyrazine ring. This Application Note details a robust protocol for the Subtiligase-catalyzed ligation of Pza-containing peptides. By leveraging the broad S1-specificity of Subtiligase variants, researchers can achieve scarless, stereochemically pure ligation of Pza residues at the C-terminus, bypassing the limitations of chemical coupling.

Introduction & Mechanistic Rationale

Why 3-Pyrazinylalanine (Pza)?

3-Pyrazinylalanine is a heteroaromatic non-canonical amino acid (NcAA). Structurally isosteric to Phenylalanine, the pyrazine ring introduces two nitrogen atoms, significantly lowering the lipophilicity (logP) and enabling specific metal-binding interactions (e.g., Zn²⁺, Cu²⁺). In drug design, Pza is frequently used to block chymotrypsin-like proteolytic cleavage sites, extending the half-life of peptide therapeutics.

The Challenge of Chemical Ligation

Chemical ligation of Pza, particularly at the C-terminus, is problematic. The electron-withdrawing pyrazine ring increases the acidity of the

The Enzymatic Solution: Subtiligase

Subtiligase (a double mutant of Subtilisin BPN': S221C, P225A) is a peptide ligase that catalyzes the formation of a peptide bond between a C-terminal peptide ester (acyl donor) and an N-terminal peptide amine (nucleophile).[1][2][3][4][5]

-

S1 Pocket Specificity: The S1 binding pocket of Subtiligase is large and hydrophobic, naturally evolved to recognize Methionine (Met) and Phenylalanine (Phe).

-

Pza Compatibility: Due to the steric similarity between Pza and Phe, Subtiligase efficiently recognizes Pza-esters, forming the acyl-enzyme intermediate without inducing racemization.

-

Thermodynamic Control: Unlike proteases, Subtiligase is engineered to favor aminolysis over hydrolysis, especially when using activated ester substrates like glycolate phenylalanylamide (Cam) esters.

Experimental Workflow & Decision Tree

The following diagram outlines the decision process for selecting the ligation strategy based on the position of the Pza residue.

Caption: Decision tree for incorporating Pza into peptides via enzymatic ligation. Subtiligase is the preferred route for scarless ligation at the Pza site.

Detailed Protocol: Subtiligase-Mediated Ligation[6]

This protocol focuses on the most challenging scenario: Ligation at the C-terminus of Pza (Peptide-Pza-CO-NH-Peptide).

Materials & Reagents[7]

-

Enzyme: Subtiligase (recombinant, >95% purity). Note: Stabiligase variants are preferred if chaotropes are needed.

-

Acyl Donor: Peptide-Pza-OCam (Glycolate phenylalanylamide ester).

-

Why Cam-ester? It mimics the P1'-P2' residues, improving enzyme binding (Km) and catalytic efficiency (kcat) compared to simple alkyl esters.

-

-

Nucleophile:

-Peptide (N-terminal amine, free base). -

Reaction Buffer: 100 mM Tricine (pH 8.0).

-

Additives: 10-50 mM CaCl₂ (Critical for enzyme stability), 0.1% Triton X-100.

-

Co-solvent: Trifluoroethanol (TFE) or DMSO (to solubilize Pza peptides).

Step-by-Step Methodology

Phase 1: Substrate Preparation (Chemical Synthesis)

-

Synthesize the donor peptide on a specialized linker (e.g., hydrazine or specific thioester precursors) or use solution-phase esterification to attach the glycolic acid phenylalanylamide (Cam) moiety to the C-terminal Pza.

-

QC Check: Verify the Pza-OCam ester mass via LC-MS. Ensure no hydrolysis has occurred during cleavage/workup.

Phase 2: Enzymatic Ligation

-

Dissolution: Dissolve the Nucleophile peptide (1.5 - 2.0 equivalents) in Reaction Buffer (100 mM Tricine, pH 8.0, 10 mM CaCl₂).

-

Expert Tip: Adjust pH to 8.0 after peptide addition. Pza peptides can be acidic.

-

-

Donor Addition: Dissolve the Pza-OCam Donor (1.0 equivalent, typically 1–5 mM final conc) in TFE or DMSO. Add to the reaction mix (keep organic solvent <20% v/v).

-

Enzyme Initiation: Add Subtiligase (final concentration 1–5 µM). The Enzyme:Substrate ratio should be roughly 1:1000.

-

Incubation: Incubate at 25°C for 30–60 minutes.

-

Monitoring: Analyze 2 µL aliquots via HPLC every 15 minutes. Look for the disappearance of the ester peak and appearance of the ligated product.

-

Troubleshooting: If hydrolysis (Donor-OH) competes with aminolysis, increase the Nucleophile concentration or pH slightly (to 8.2) to ensure the N-terminal amine is deprotonated.

-

Phase 3: Quenching & Purification

-

Quench: Acidify the reaction with 0.1% TFA (pH < 3.0) to denature Subtiligase.

-

Purification: Perform semi-preparative RP-HPLC using a C18 column. Pza is slightly less hydrophobic than Phe; adjust gradients accordingly (e.g., 5-60% ACN over 30 mins).

Mechanism of Action

The following diagram illustrates the catalytic cycle of Subtiligase with the specific Pza substrate.

Caption: Catalytic cycle of Subtiligase. The Pza side chain occupies the S1 pocket, allowing the active site Cysteine to attack the ester carbonyl.

Data Analysis & Validation

Expected Results vs. Common Failures